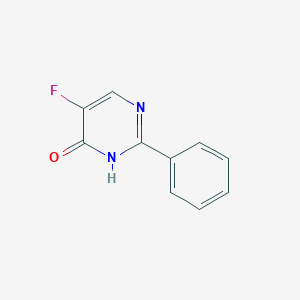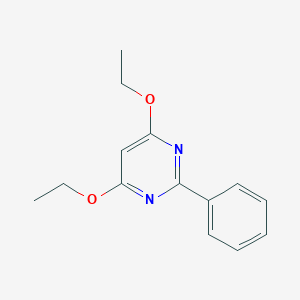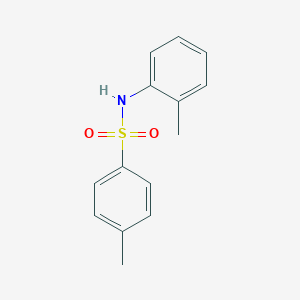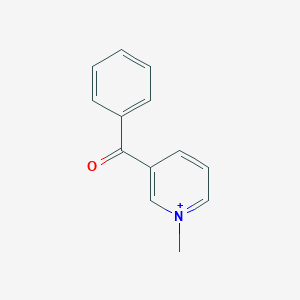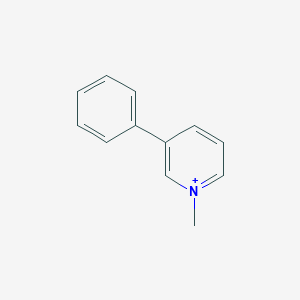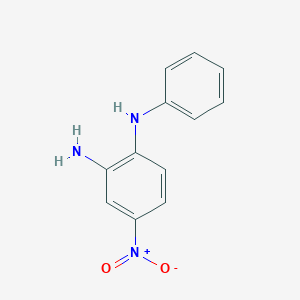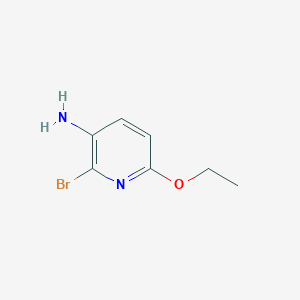
2-Bromo-6-ethoxypyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-ethoxypyridin-3-amine (2-BEPA) is a heterocyclic compound that has been used in a variety of scientific research applications. It has been studied for its potential as an inhibitor of enzymes, as an antioxidant, and as a therapeutic agent. This compound is of particular interest due to its low toxicity and its ability to act as a substrate for a range of enzymes.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 2-Bromo-6-ethoxypyridin-3-amine can be achieved through a two-step process involving the bromination of 2-ethoxypyridine followed by amination of the resulting 2-bromo-6-ethoxypyridine.
Starting Materials
2-Ethoxypyridine, Bromine, Sodium hydroxide, Ammonia
Reaction
Step 1: Bromination of 2-Ethoxypyridine, a. Dissolve 2-ethoxypyridine in acetic acid, b. Slowly add bromine to the solution while stirring at room temperature, c. After the addition is complete, stir the mixture for an additional 30 minutes, d. Pour the reaction mixture into ice-cold water and extract the product with dichloromethane, e. Wash the organic layer with water and dry over anhydrous sodium sulfate, f. Evaporate the solvent to obtain 2-bromo-6-ethoxypyridine, Step 2: Amination of 2-Bromo-6-Ethoxypyridine, a. Dissolve 2-bromo-6-ethoxypyridine in ethanol, b. Add sodium hydroxide and ammonia to the solution, c. Heat the mixture under reflux for 12 hours, d. Cool the reaction mixture and extract the product with dichloromethane, e. Wash the organic layer with water and dry over anhydrous sodium sulfate, f. Evaporate the solvent to obtain 2-Bromo-6-ethoxypyridin-3-amine
科学的研究の応用
2-Bromo-6-ethoxypyridin-3-amine has been studied for its potential as an inhibitor of enzymes. It has been found to be a potent inhibitor of the enzyme monoamine oxidase B (MAO-B). This enzyme is involved in the breakdown of dopamine, and its inhibition by 2-Bromo-6-ethoxypyridin-3-amine could potentially be used to treat diseases such as Parkinson's disease. 2-Bromo-6-ethoxypyridin-3-amine has also been studied as an antioxidant, and it has been found to be effective in reducing oxidative damage. In addition, 2-Bromo-6-ethoxypyridin-3-amine has been studied as a therapeutic agent, and it has been found to be effective in treating inflammation and pain.
作用機序
The mechanism of action of 2-Bromo-6-ethoxypyridin-3-amine is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to their active sites, thus preventing their activity. In addition, 2-Bromo-6-ethoxypyridin-3-amine is thought to act as an antioxidant by scavenging free radicals and reactive oxygen species. Finally, 2-Bromo-6-ethoxypyridin-3-amine is believed to act as a therapeutic agent by modulating the activity of certain proteins involved in inflammation and pain.
生化学的および生理学的効果
The biochemical and physiological effects of 2-Bromo-6-ethoxypyridin-3-amine have not been extensively studied. However, it has been found to be effective in reducing oxidative damage, and it has been found to be an effective inhibitor of MAO-B. In addition, 2-Bromo-6-ethoxypyridin-3-amine has been found to be effective in treating inflammation and pain.
実験室実験の利点と制限
The main advantage of using 2-Bromo-6-ethoxypyridin-3-amine in laboratory experiments is that it is relatively non-toxic and is relatively easy to synthesize. In addition, it is a potent inhibitor of enzymes and can be used to study the effects of enzyme inhibition. However, there are some drawbacks to using 2-Bromo-6-ethoxypyridin-3-amine in laboratory experiments. For example, it is not as stable as some other compounds, and it is not as selective as some other compounds.
将来の方向性
Some potential future directions for the use of 2-Bromo-6-ethoxypyridin-3-amine include the development of more selective inhibitors, the development of more stable compounds, and the use of 2-Bromo-6-ethoxypyridin-3-amine as a therapeutic agent for diseases such as Parkinson's disease. In addition, 2-Bromo-6-ethoxypyridin-3-amine could be used to study the effects of oxidative stress and to develop new antioxidants. Finally, 2-Bromo-6-ethoxypyridin-3-amine could be used as a substrate for a range of enzymes, allowing for the study of enzyme activity and regulation.
特性
IUPAC Name |
2-bromo-6-ethoxypyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-2-11-6-4-3-5(9)7(8)10-6/h3-4H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFNLRGOPHKPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355776 |
Source


|
| Record name | 3-Amino-2-bromo-6-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-ethoxypyridin-3-amine | |
CAS RN |
625822-15-3 |
Source


|
| Record name | 3-Amino-2-bromo-6-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

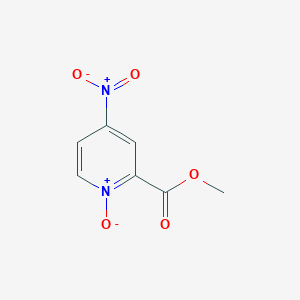
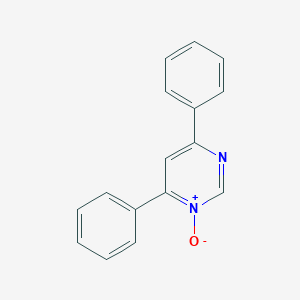
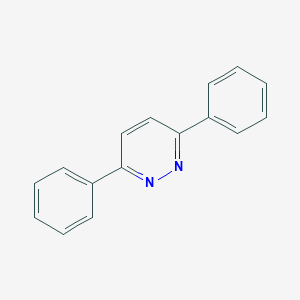
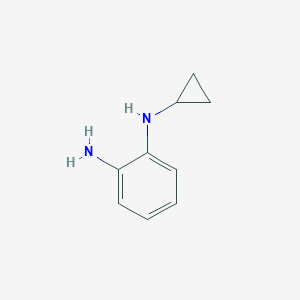
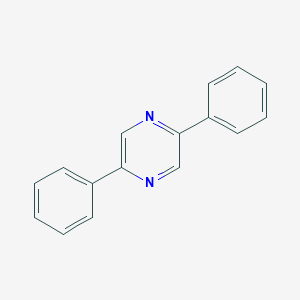
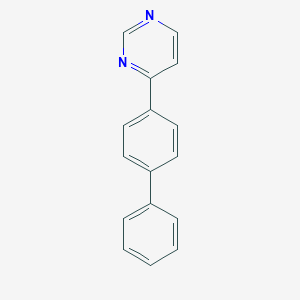
![Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B189499.png)
